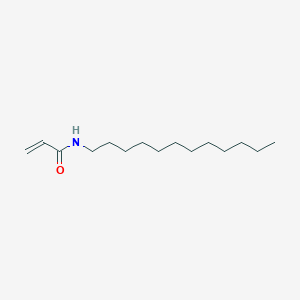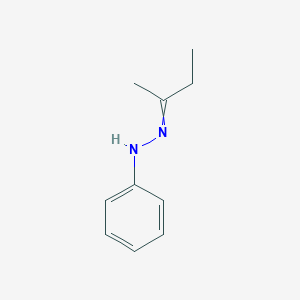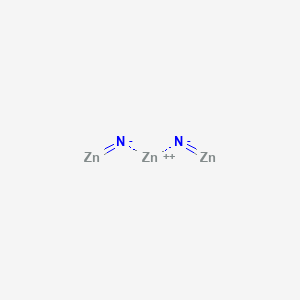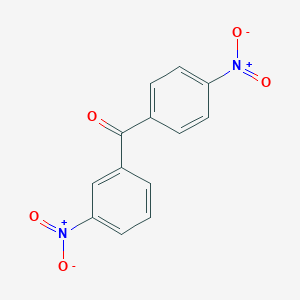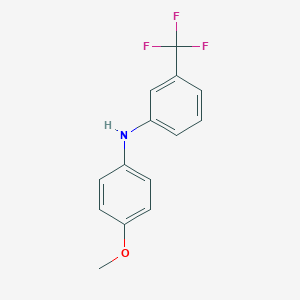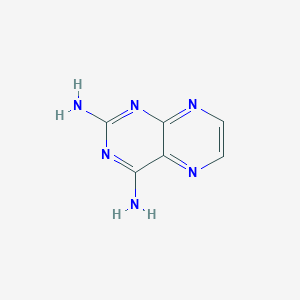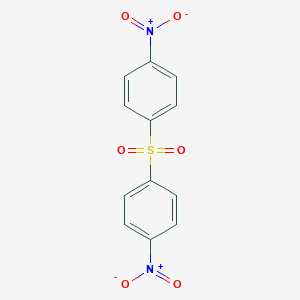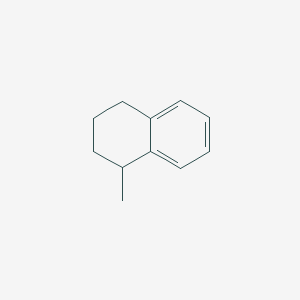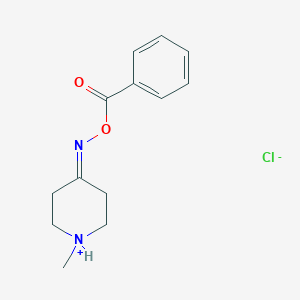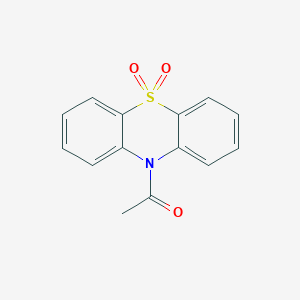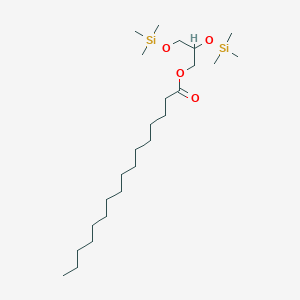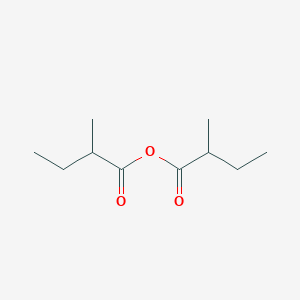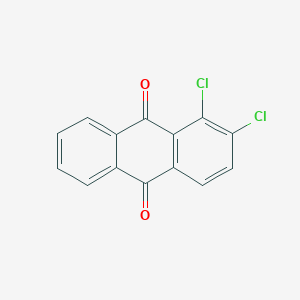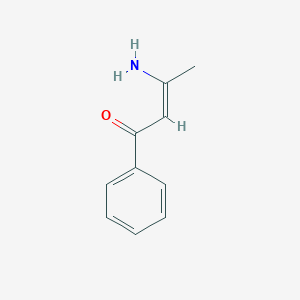
Crotonophenone, 3-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonophenone, 3-amino- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a ketone that contains an amino group, and it is used in a variety of research settings due to its unique properties. In
Scientific Research Applications
Crotonophenone, 3-amino-, has a wide range of potential applications in scientific research. One important area of research is in the development of new pharmaceuticals. This compound has been shown to have potential as a drug for the treatment of cancer, as well as other diseases such as Alzheimer's and Parkinson's. Additionally, Crotonophenone, 3-amino-, has been used in the development of new materials, such as polymers and resins.
Mechanism Of Action
The mechanism of action of Crotonophenone, 3-amino-, is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
Crotonophenone, 3-amino-, has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, Crotonophenone, 3-amino-, has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One advantage of using Crotonophenone, 3-amino-, in lab experiments is that it is relatively easy to synthesize. Additionally, this compound is stable and can be stored for long periods of time. However, there are some limitations to using Crotonophenone, 3-amino-, in lab experiments. For example, this compound can be toxic at high concentrations, which can make it difficult to work with.
Future Directions
There are many potential future directions for research involving Crotonophenone, 3-amino-. One area of research that is of particular interest is the development of new pharmaceuticals based on this compound. Additionally, further research is needed to fully understand the mechanism of action of Crotonophenone, 3-amino-, as well as its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, research is needed to determine the optimal dosage and delivery methods for this compound in order to minimize potential toxicity.
Synthesis Methods
Crotonophenone, 3-amino-, can be synthesized through a variety of methods. One common method is the reaction of crotonaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of Crotonophenone, 3-amino-, as well as water and sodium chloride. Other methods of synthesis include the reaction of crotonaldehyde with ammonia and the reaction of crotonaldehyde with hydrazine.
properties
CAS RN |
1128-85-4 |
|---|---|
Product Name |
Crotonophenone, 3-amino- |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
(Z)-3-amino-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b8-7- |
InChI Key |
GHPWHAXKMNDINZ-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N |
Other CAS RN |
1128-85-4 |
synonyms |
3-Amino-1-phenyl-2-buten-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



